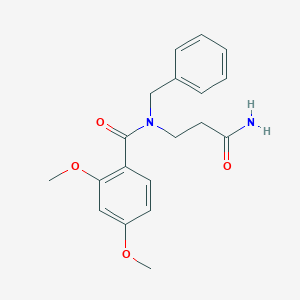

![molecular formula C9H18N2O4 B5914800 acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine](/img/structure/B5914800.png)

acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

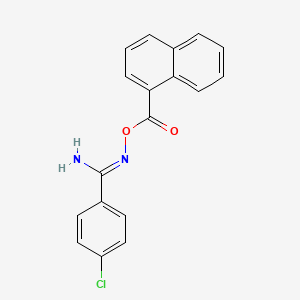

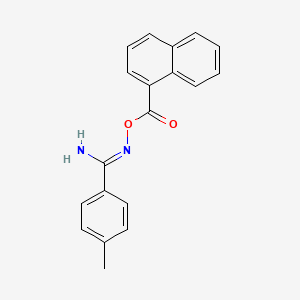

Oxime esters, which may be similar to the compound you’re asking about, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .

Synthesis Analysis

The synthesis of oxime esters involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves the oxidation–oximization of cyclohexane with ammonium acetate .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as 3D visualization programs like VESTA , or through graph and hypergraph models .Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and a precursor which participates in the framework of the final product .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be computed using tools like ProtParam , which calculates parameters such as the molecular weight, theoretical pI, amino acid composition, atomic composition, and more.安全和危害

作用机制

Target of Action

It is known that oxime compounds, in general, are versatile building blocks widely applied in organic synthesis . They are valuable structural motifs in numerous bioactive molecules .

Mode of Action

The mode of action of (1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt) involves a cascade reaction for oxidation–oximization . Tetrahedral Ti sites in Ni-containing hollow titanium silicalite can serve as bifunctional catalytic centers . This methodology provides a direct approach to prepare cyclohexanone oxime .

Biochemical Pathways

The biochemical pathways affected by (1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt) involve the cyclization/functionalization of unsaturated oxime esters (ethers). This is a powerful strategy for the synthesis of versatile functionalized nitrogen-containing scaffolds . The cascade cyclization of unsaturated oxime esters (ethers) with different functional group reagents is a key part of this process .

Result of Action

The result of the action of (1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt) is the production of cyclohexanone oxime . This compound is an important precursor for Nylon-6 . The reaction yields cyclohexanone oxime with 50.7% selectivity (13.6% conversion) .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the electrochemical method for the one-pot synthesis of cyclohexanone oxime under ambient conditions with aqueous nitrate as the nitrogen source . The adsorption of nitrogen species plays a central role in catalytic performance .

属性

IUPAC Name |

acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.C2H4O2/c10-8-6-4-2-1-3-5-7(6)9-11;1-2(3)4/h6,8,10-11H,1-5H2;1H3,(H,3,4)/b9-7-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYYRIWAFIMBPT-VILQZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCC(C(=NO)CC1)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1CCC(/C(=N\O)/CC1)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

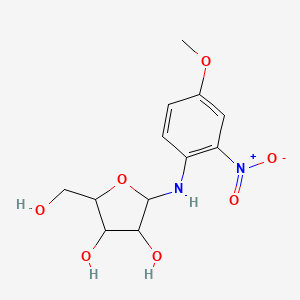

![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)

![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)